

Application Notes: Analysis of Norfloxacin Nicotinate Residues in Animal Tissues

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Compound of Interest

Compound Name: Norfloxacin (nicotinate)

Cat. No.: B040109

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Introduction

Norfloxacin, a first-generation synthetic fluoroquinolone, is an antibacterial agent employed in veterinary medicine to treat infections in livestock.^[1] Its use necessitates the development of reliable and sensitive analytical methods to monitor its residue levels in animal-derived food products, ensuring consumer safety and adherence to regulatory limits. These application notes provide a comprehensive overview and detailed protocols for the analysis of norfloxacin residues in various animal tissues, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies. The protocols are designed to meet the validation criteria set by international guidelines, such as those from the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH).^{[2][3][4]}

Analytical Methodologies Overview

The determination of norfloxacin residues in complex biological matrices like animal tissues involves several key stages: sample preparation (including extraction and clean-up), chromatographic separation, and detection. The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample.

- High-Performance Liquid Chromatography (HPLC) coupled with fluorescence (FLD) or ultraviolet (UV) detection is a widely used technique for quantifying norfloxacin.^{[1][5]} HPLC-

FLD, in particular, offers high sensitivity and specificity for fluoroquinolones.

- Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful confirmatory technique that provides excellent sensitivity and selectivity, allowing for the simultaneous determination of multiple residues.^{[6][7][8][9]} It is considered the gold standard for residue analysis due to its ability to provide structural information for unambiguous identification.^[6]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the determination of norfloxacin residues in different animal tissues. These parameters are crucial for method validation and ensure the reliability of the obtained results.^[2]

Table 1: HPLC Method Performance for Norfloxacin Residue Analysis in Chicken Tissues

Parameter	Muscle	Liver	Kidney	Fat	Reference
Limit of Detection (LOD)	0.028 µg/kg	0.028 µg/kg	0.028 µg/kg	2.5 ng/mL (homogenate)	[1][5]
Limit of Quantification (LOQ)	0.01 µg/kg	0.01 µg/kg	0.01 µg/kg	-	[1]
Recovery (%)	82-94%	82-94%	82-94%	88-93%	[1][5]
Linearity (R ²) (µg/mL)	-	-	-	-	
Norfloxacin-Tylosin Combo	R ² = 0.9939	R ² = 0.9999	R ² = 0.9992	-	[10][11]
Intraday Precision (%CV)					
Norfloxacin-Tylosin Combo	4%	0.77%	4.18%	-	[10]
Accuracy (%)					
Norfloxacin-Tylosin Combo	105.41%	100.57%	101.85%	-	[10]

Table 2: LC-MS/MS Method Performance for Fluoroquinolone Residue Analysis in Swine Tissues

Parameter	Swine Kidney	Reference
Recovery (%)	83-98%	[7]
Accuracy (%)	89-109%	[7]
Repeatability (RSD)	< 15%	[7]
Reproducibility (%CV)	11.8%	[8]
Limit of Detection (LOD)	Much lower than MRL/4	[7]

Experimental Protocols

The following are detailed protocols for the analysis of norfloxacin residues in animal tissues.

Protocol 1: Sample Preparation for HPLC and LC-MS/MS Analysis

This protocol describes a general procedure for the extraction and clean-up of norfloxacin from animal tissues.

Materials:

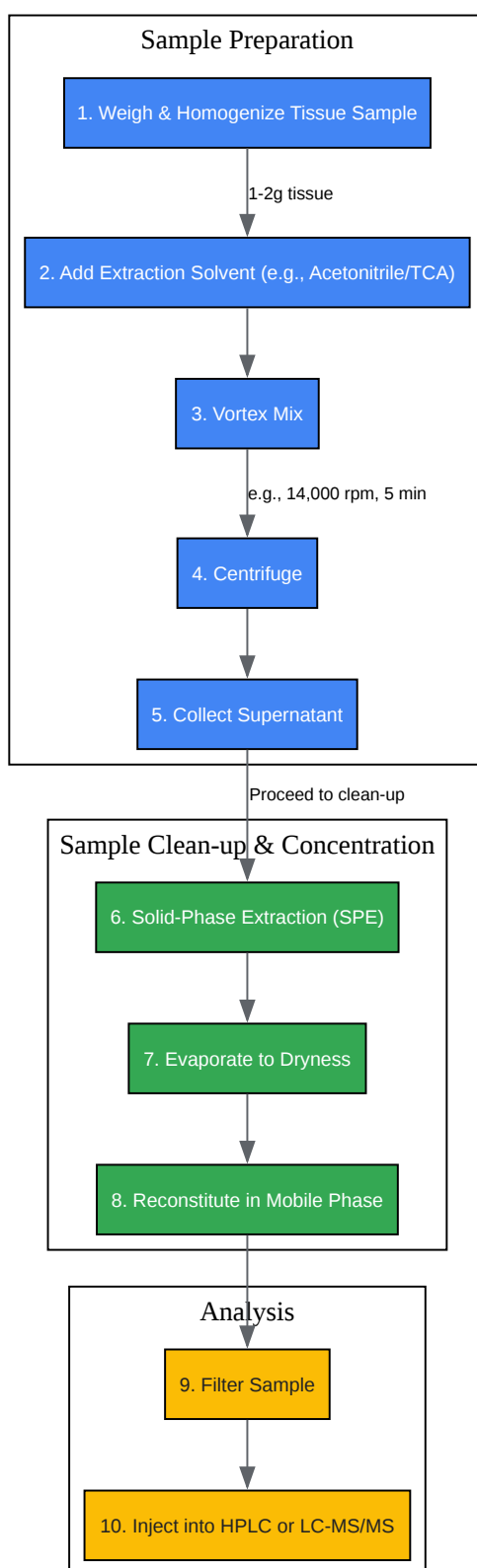
- Tissue sample (muscle, liver, kidney)
- Homogenizer or mortar and pestle
- Centrifuge and centrifuge tubes
- Vortex mixer
- Trichloroacetic acid (TCA), 5% solution
- Acetonitrile (HPLC grade)
- n-Hexane
- Phosphate buffer (pH 7.4)

- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[[12](#)]
- Nitrogen evaporator
- Syringe filters (0.22 μm or 0.45 μm)

Procedure:

- Homogenization: Weigh 1-2 g of the tissue sample and homogenize it in a mortar and pestle or with a mechanical homogenizer.[[1](#)][[10](#)]
- Extraction with Protein Precipitation:
 - Transfer the homogenized sample to a centrifuge tube.
 - Add 8 mL of 5% trichloroacetic acid or 1 mL of acetonitrile.[[1](#)][[10](#)]
 - Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[[1](#)][[10](#)]
- Centrifugation: Centrifuge the sample at high speed (e.g., 6,000-14,000 rpm) for 5-10 minutes.[[1](#)][[10](#)]
- Supernatant Collection: Carefully collect the supernatant.[[10](#)]
- Liquid-Liquid Extraction (for further clean-up, optional):
 - The supernatant can be further purified by liquid-liquid extraction with n-hexane to remove lipids.[[12](#)]
- Solid-Phase Extraction (SPE) Clean-up (for LC-MS/MS):
 - For more sensitive analysis, pass the supernatant through an appropriate SPE cartridge (e.g., Oasis HLB) for clean-up and concentration of the analyte.[[7](#)][[12](#)]
- Evaporation and Reconstitution:
 - Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.[[13](#)]

- Reconstitute the residue in a suitable volume of the mobile phase.[\[13\]](#)
- Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection into the chromatographic system.[\[5\]](#)



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Caption: Experimental workflow for norfloxacin residue analysis in animal tissues.

Protocol 2: HPLC-FLD Analysis of Norfloxacin

This protocol provides a method for the quantitative analysis of norfloxacin in chicken tissues using HPLC with fluorescence detection.[\[5\]](#)

Instrumentation:

- HPLC system with a fluorescence detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Chromatographic Conditions:

- Mobile Phase: A mixture of water and methanol (65:35, v/v) containing tetrabutylammonium hydrogen sulphate as an ion-pairing agent, with the pH adjusted to 3.0 with phosphoric acid.[\[5\]](#)
- Flow Rate: 1.0 mL/min[\[5\]](#)
- Column Temperature: 25 \pm 0.5°C[\[14\]](#)
- Injection Volume: 20 μ L
- Detection:
 - Excitation Wavelength: 278 nm[\[5\]](#)
 - Emission Wavelength: 456 nm[\[5\]](#)

Procedure:

- Prepare standard solutions of norfloxacin in the mobile phase to generate a calibration curve.
- Inject the prepared tissue extracts (from Protocol 1) into the HPLC system.
- Identify and quantify the norfloxacin peak based on the retention time and the calibration curve. The retention time for norfloxacin is approximately 6.1 minutes under similar conditions.[\[14\]](#)

Protocol 3: LC-MS/MS Analysis of Norfloxacin

This protocol is for the confirmatory analysis and sensitive quantification of norfloxacin and other fluoroquinolones in swine kidney tissue.[\[7\]](#)[\[8\]](#)

Instrumentation:

- LC-MS/MS system (e.g., triple quadrupole)
- Reversed-phase C8 or C18 column

Chromatographic Conditions:

- Mobile Phase: Gradient elution using a mixture of 20 mM ammonium formate in 0.1% formic acid and acetonitrile.[\[9\]](#)
- Flow Rate: As per instrument optimization.
- Column Temperature: As per instrument optimization.
- Injection Volume: As per instrument optimization.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).[\[7\]](#)
 - Select appropriate precursor and product ions for norfloxacin for quantification and confirmation.
- Internal Standard: Use of an appropriate internal standard (e.g., quinine or a deuterated analog like norfloxacin-d5) is recommended for accurate quantification.[\[7\]](#)[\[12\]](#)

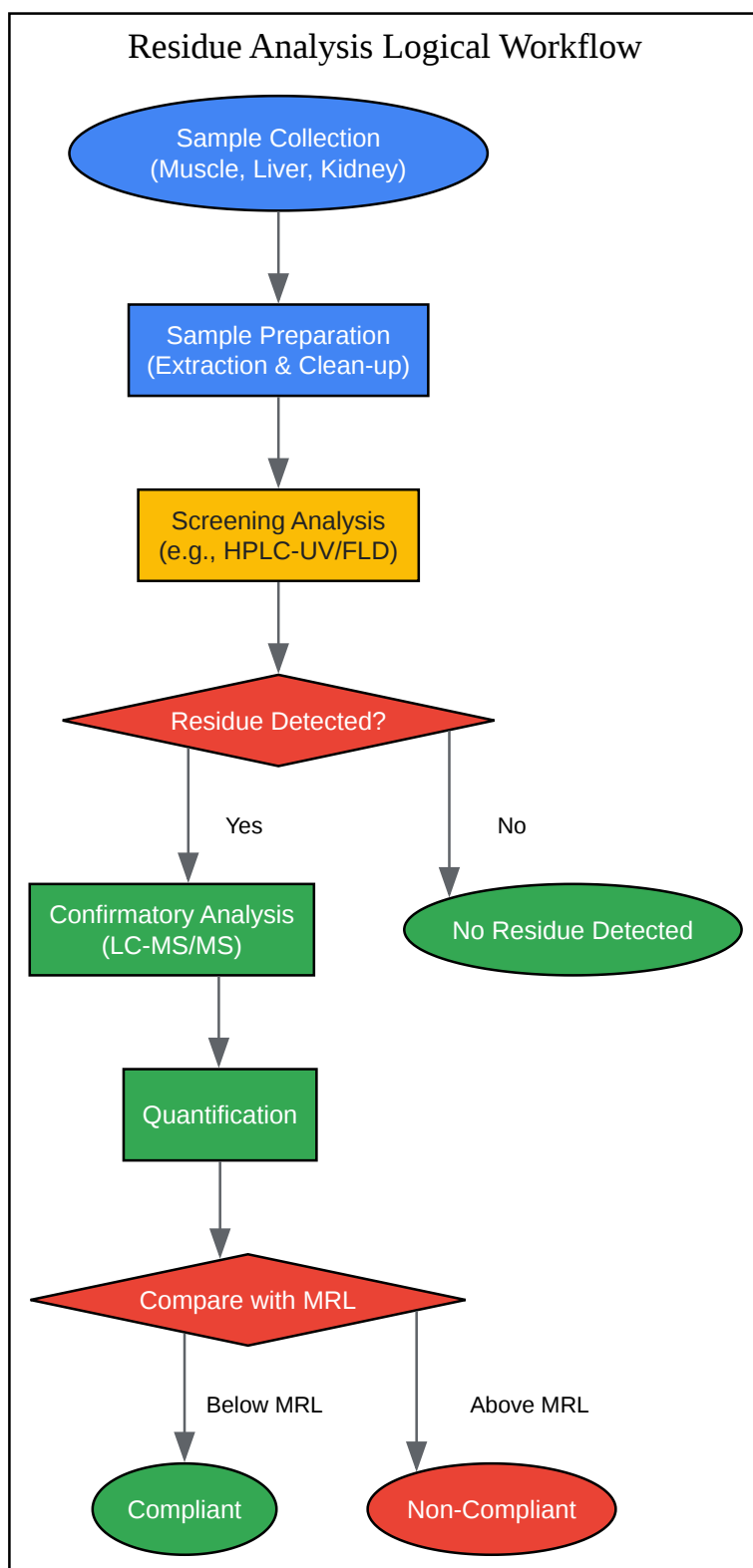
Procedure:

- Optimize the MS/MS parameters for norfloxacin by direct infusion of a standard solution.

- Develop a gradient elution program to achieve good separation of norfloxacin from matrix components.
- Prepare matrix-matched calibration standards to compensate for matrix effects.
- Inject the prepared tissue extracts (from Protocol 1) into the LC-MS/MS system.
- Quantify norfloxacin using the internal standard method and the matrix-matched calibration curve.

Signaling Pathways and Logical Relationships

The analysis of drug residues in animal tissues follows a logical progression from sample collection to final data interpretation. The following diagram illustrates the key decision-making steps and relationships in a typical residue analysis workflow.



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Caption: Logical workflow for veterinary drug residue analysis.

Conclusion

The protocols and data presented provide a robust framework for the analysis of norfloxacin nicotinate residues in animal tissues. Adherence to these validated methods is essential for ensuring the accuracy and reliability of results, which in turn safeguards public health and supports regulatory compliance. The choice between HPLC and LC-MS/MS will depend on the specific requirements of the analysis, with LC-MS/MS being the preferred method for confirmation and high-sensitivity applications.

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References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. rr-america.woah.org [rr-america.woah.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multiresidue determination of (fluoro)quinolone antibiotics in swine kidney using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of (fluoro)quinolone antibiotic residues in pig kidney using liquid chromatography-tandem mass spectrometry. I. Laboratory-validated method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. Validation method for determining the concentration of norfloxacin-tylosin combination in broiler chicken tissue using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]

- 12. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis | MDPI [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Detection of Norfloxacin in Muscle, Liver and Kidney of Broiler Chicken [arccjournals.com]
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